4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with dimethylsulfamoyl and thiophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl and thiophenyl groups through nucleophilic substitution and electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles or nucleophiles (e.g., halogens, alkylating agents). Reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-butyric acid
- 1,3-Dioxo-2,3-dihydro-1H-indene derivatives
Uniqueness
Compared to similar compounds, 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide exhibits unique chemical properties due to the presence of both dimethylsulfamoyl and thiophenyl groups
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-16(2)17-5-9-19(10-6-17)24(20-13-14-30(26,27)15-20)22(25)18-7-11-21(12-8-18)31(28,29)23(3)4/h5-14,16,20H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDKFWCPJOSSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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